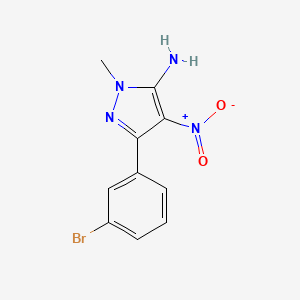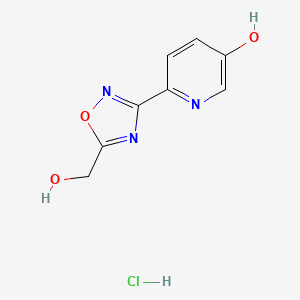
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride is a complex organic compound that features both pyridine and oxadiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-hydroxypyridine with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxyl group on the pyridine ring can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of 6-(5-(Carboxyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol.
Reduction: Formation of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-amine.
Substitution: Formation of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-yl chloride.
Applications De Recherche Scientifique
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridoxine: A hydroxymethylpyridine with similar structural features but different biological roles.
Gaboxadol: A compound with a similar pyridine-oxadiazole structure but used as a sleep aid.
Uniqueness
6-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)pyridin-3-ol hydrochloride is unique due to its combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H8ClN3O3 |
|---|---|
Poids moléculaire |
229.62 g/mol |
Nom IUPAC |
6-[5-(hydroxymethyl)-1,2,4-oxadiazol-3-yl]pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H7N3O3.ClH/c12-4-7-10-8(11-14-7)6-2-1-5(13)3-9-6;/h1-3,12-13H,4H2;1H |
Clé InChI |
XNDGZFUMJWOFOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1O)C2=NOC(=N2)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11784349.png)
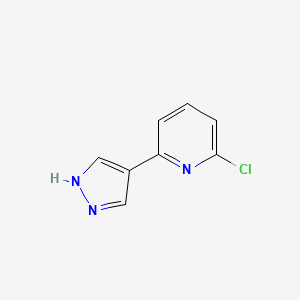
![Tetrahydro-1H-pyrido[1,2-a]pyrazine-3,7(2H,4H)-dione](/img/structure/B11784373.png)



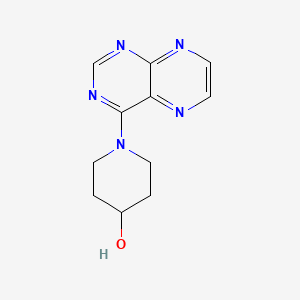
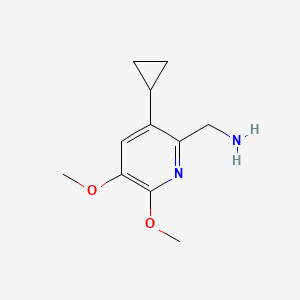
![1,5-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11784431.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)


